Quinoline, 4-(p-nitrostyryl)- Quinoline, 4-(p-nitrostyryl)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC0748850
InChI: InChI=1S/C17H12N2O2/c20-19(21)15-9-6-13(7-10-15)5-8-14-11-12-18-17-4-2-1-3-16(14)17/h1-12H/b8-5+
SMILES: C1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC=C(C=C3)[N+](=O)[O-]
Molecular Formula: C17H12N2O2
Molecular Weight: 276.29 g/mol

Quinoline, 4-(p-nitrostyryl)-

CAS No.:

Cat. No.: VC0748850

Molecular Formula: C17H12N2O2

Molecular Weight: 276.29 g/mol

* For research use only. Not for human or veterinary use.

Quinoline, 4-(p-nitrostyryl)- -

Specification

Molecular Formula C17H12N2O2
Molecular Weight 276.29 g/mol
IUPAC Name 4-[(E)-2-(4-nitrophenyl)ethenyl]quinoline
Standard InChI InChI=1S/C17H12N2O2/c20-19(21)15-9-6-13(7-10-15)5-8-14-11-12-18-17-4-2-1-3-16(14)17/h1-12H/b8-5+
Standard InChI Key XIQMWPFHUZOJIB-VMPITWQZSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(=CC=N2)/C=C/C3=CC=C(C=C3)[N+](=O)[O-]
SMILES C1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC=C(C=C3)[N+](=O)[O-]
Canonical SMILES C1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC=C(C=C3)[N+](=O)[O-]

Introduction

Chemical Structure and Properties

Structural Characteristics

Quinoline, 4-(p-nitrostyryl)- combines the quinoline nucleus with a p-nitrostyryl moiety. The molecular structure features:

  • A base quinoline heterocyclic system (C₉H₇N)

  • A styryl (C₈H₇) group attached at the 4-position of the quinoline

  • A nitro (NO₂) group at the para position of the styryl's phenyl ring

This structural arrangement creates an extended π-conjugated system that likely contributes to unique photophysical properties.

Physical and Chemical Properties

While specific data for Quinoline, 4-(p-nitrostyryl)- is limited in the available search results, we can extrapolate some properties based on structurally similar compounds:

PropertyValue/Description
CAS Registry Number4594-97-2
Molecular FormulaC₁₇H₁₂N₂O₂ (estimated)
Molecular WeightApproximately 276-290 g/mol (estimated)
AppearanceLikely a crystalline solid
SolubilityLikely soluble in organic solvents like chloroform, DCM, and DMSO
UV AbsorptionExpected to show strong absorption due to extended conjugation

The p-nitrostyryl substituent, with its electron-withdrawing nitro group, likely influences the electronic distribution within the molecule, potentially affecting its reactivity, spectroscopic properties, and intermolecular interactions.

Synthesis Methodologies

Combes Synthesis

The Combes synthesis, mentioned in the search results for other quinoline derivatives, involves the condensation of anilines with β-diketones followed by cyclization . This method has been applied for obtaining 2,4-dimethylquinoline products with good yields.

Analogous Approaches

Based on the synthesis methods described for related compounds, potential routes to Quinoline, 4-(p-nitrostyryl)- might involve:

  • Coupling reactions between 4-haloquinolines and p-nitrostyrene derivatives

  • Wittig or Horner-Wadsworth-Emmons reactions between 4-formylquinoline and appropriate p-nitrobenzyl phosphonium salts

  • Heck coupling between 4-bromoquinoline and p-nitrostyrene

Catalyst Considerations

The search results mention the use of zeolite β catalyst in ammonia form for the synthesis of quinoline derivatives . Catalytic approaches may offer advantages in terms of reaction efficiency and selectivity for the synthesis of Quinoline, 4-(p-nitrostyryl)-.

Spectroscopic Characterization

NMR Spectroscopy

If we examine the NMR data of related compounds such as 4-phenyl-2-(p-tolyl)quinoline , we might expect:

  • ¹H NMR signals for aromatic protons in the range of δ 7.0-8.5 ppm

  • Signals for vinyl protons with characteristic coupling constants

  • Possible downfield shifts due to the electron-withdrawing nitro group

UV-Visible Spectroscopy

The extended conjugation in Quinoline, 4-(p-nitrostyryl)- would likely result in significant absorption bands in the UV-visible region, potentially with bathochromic shifts compared to unsubstituted quinoline.

Comparative Analysis with Related Compounds

Structural Analogues

Several quinoline derivatives described in the search results share structural similarities with Quinoline, 4-(p-nitrostyryl)-:

CompoundKey Structural DifferencesReference
2-(4-methyl-styryl)-8-nitro-quinolineNitro group at 8-position, methyl group on styryl, styryl at 2-position
4-phenyl-2-(p-tolyl)quinolineLacks nitro group, has phenyl at 4-position and p-tolyl at 2-position
2-(4-chlorophenyl)-4-phenylquinolineChloro instead of nitro, different substitution pattern

Property Comparisons

The 4-position substitution in quinolines significantly affects the compound's properties. For instance, the quinoline-4-carboxamide derivatives described in search result demonstrate notable antiplasmodial activity, suggesting that 4-substituted quinolines may have biological relevance.

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